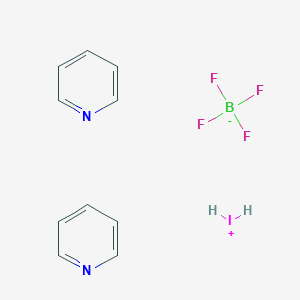

Bis(Pyridine)iodonium(1)tetrafluoroborate

Übersicht

Beschreibung

Bis(Pyridine)iodonium(1)tetrafluoroborate, also known as Barluenga’s reagent, is a mild iodinating and oxidizing reagent. It is capable of selectively reacting with a wide range of unsaturated substrates and tolerates a variety of functional groups .

Synthesis Analysis

Bis(Pyridine)iodonium(1)tetrafluoroborate can be prepared by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . It has been used as a reactant involved in the synthesis of substituted naphthalenes and oxygen-containing heterocycles from 2-alkynyl-substituted benzaldehydes .Molecular Structure Analysis

The molecular formula of Bis(Pyridine)iodonium(1)tetrafluoroborate is C10H10BF4IN2 and its molecular weight is 371.91 .Chemical Reactions Analysis

Bis(Pyridine)iodonium(1)tetrafluoroborate reacts with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control . It has also been used in the synthesis of tetracyclic tetrahydrofurans .Physical And Chemical Properties Analysis

Bis(Pyridine)iodonium(1)tetrafluoroborate appears as a white to tan crystalline solid. It has a melting point of 137-141 °C .Wissenschaftliche Forschungsanwendungen

Iodofunctionalization of Terpene Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Ipy2BF4 reacts with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control .

- Methods of Application: The specific experimental procedures are not provided in the source .

- Results: The reaction resulted in total diastereofacial selective iodofunctionalization of terpene derivatives .

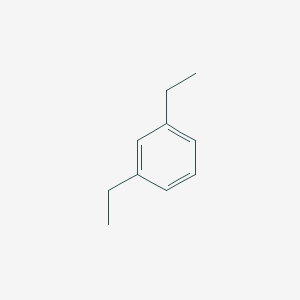

Synthesis of Substituted Naphthalenes

- Scientific Field: Organic Chemistry

- Application Summary: When added to 2-alkynyl-substituted benzaldehydes, Ipy2BF4 produces substituted naphthalene products upon treatment with either an alkene or alkyne .

- Methods of Application: The specific experimental procedures are not provided in the source .

- Results: The reaction resulted in regioselective synthesis of substituted naphthalenes .

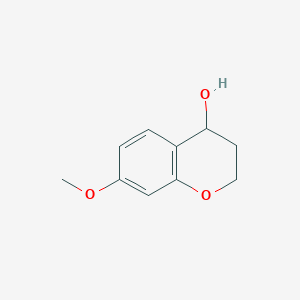

Assembling Oxygen Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: Subsequent treatment with primary alcohols affords oxygen containing heterocycles .

- Methods of Application: The specific experimental procedures are not provided in the source .

- Results: The reaction resulted in a versatile trigger for assembling oxygen heterocycles .

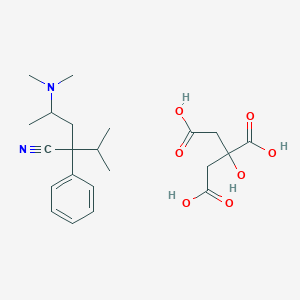

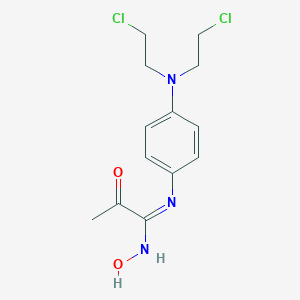

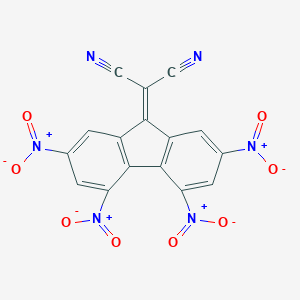

Synthesis of Psychotropic Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Tetracyclic tetrahydrofurans were produced using Ipy2BF4 in a key step of the synthesis of a series of potential broad-spectrum psychotropic agents .

- Methods of Application: The specific experimental procedures are not provided in the source .

- Results: The reaction resulted in the production of tetracyclic tetrahydrofurans .

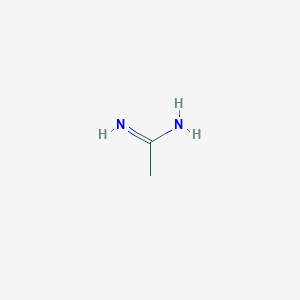

General Iodinations

- Scientific Field: Organic Chemistry

- Application Summary: Ipy2BF4 has been reported to be useful in general iodinations .

- Methods of Application: The specific experimental procedures are not provided in the source .

- Results: The reaction resulted in the iodination of enaminones .

Oxidation of Alcohols to Carbonyls

- Scientific Field: Organic Chemistry

- Application Summary: Ipy2BF4 is useful in the oxidation of alcohols to carbonyls .

- Methods of Application: The specific experimental procedures are not provided in the source .

- Results: The reaction resulted in the oxidation of alcohols to carbonyls .

Selective Iodination of Free Phenolic Groups

- Scientific Field: Organic Chemistry

- Application Summary: Ipy2BF4 is useful for the selective iodination of free phenolic groups in tyrosine residues during solid-phase synthesis .

- Methods of Application: The specific experimental procedures are not provided in the source .

- Results: The reaction resulted in the selective iodination of free phenolic groups .

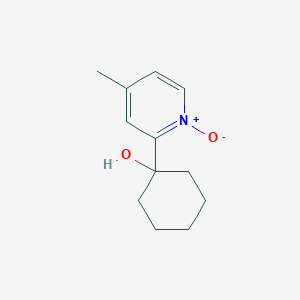

Photolytic Reactions of Cycloalkanols

- Scientific Field: Organic Chemistry

- Application Summary: Ipy2BF4 is used in photolytic reactions of cycloalkanols, which produced ring-cleaved products, while thermal reactions left the ring intact during oxidation .

- Methods of Application: The specific experimental procedures are not provided in the source .

- Results: The reaction resulted in ring-cleaved products .

Thermal Reactions of Primary Alcohols

- Scientific Field: Organic Chemistry

- Application Summary: Ipy2BF4 is used in thermal reactions of primary alcohols, which were capable of producing either aldehydes in dilute conditions or esters in more concentrated solutions .

- Methods of Application: The specific experimental procedures are not provided in the source .

- Results: The reaction resulted in the production of either aldehydes or esters .

Selective Iodination of Free Phenolic Groups

- Scientific Field: Organic Chemistry

- Application Summary: Ipy2BF4 is useful for the selective iodination of free phenolic groups in tyrosine residues during solid-phase synthesis .

- Methods of Application: The specific experimental procedures are not provided in the source .

- Results: The reaction resulted in the selective iodination of free phenolic groups .

Photolytic Reactions of Cycloalkanols

- Scientific Field: Organic Chemistry

- Application Summary: Ipy2BF4 is used in photolytic reactions of cycloalkanols, which produced ring-cleaved products, while thermal reactions left the ring intact during oxidation .

- Methods of Application: The specific experimental procedures are not provided in the source .

- Results: The reaction resulted in ring-cleaved products .

Thermal Reactions of Primary Alcohols

- Scientific Field: Organic Chemistry

- Application Summary: Ipy2BF4 is used in thermal reactions of primary alcohols, which were capable of producing either aldehydes in dilute conditions or esters in more concentrated solutions .

- Methods of Application: The specific experimental procedures are not provided in the source .

- Results: The reaction resulted in the production of either aldehydes or esters .

Safety And Hazards

Bis(Pyridine)iodonium(1)tetrafluoroborate may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with skin or eyes, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

iodanium;pyridine;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXJCTSZJWIBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF4IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447027 | |

| Record name | Bis(pyridine)iodonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(pyridine)iodonium tetrafluoroborate | |

CAS RN |

15656-28-7 | |

| Record name | Bis(pyridine)iodonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)